![molecular formula C8H16Cl2N4 B1378267 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1394041-13-4](/img/structure/B1378267.png)
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Overview
Description
The compound “3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield the desired compounds .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives can undergo various chemical reactions. For example, they can be used as reactants in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of 2-pyrazolines and pyrazole derivatives, including structures similar to the specified compound, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity against a variety of organisms, such as E. coli, P. aeruginosa, S. aureus, and C. albicans. This highlights their potential in developing new antimicrobial agents (Hassan, 2013).
Anticancer Drug Synthesis
3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine serves as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis process involves substitution, acylation, cyclization, and chlorination reactions, achieving a total yield of 76.57% (Zhang et al., 2019).
Oxidative Cyclization and Antimicrobial Evaluations
The oxidative cyclization of specific hydrazines to form new [1,2,4]triazolo[4,3-a]pyridines showed potent antimicrobial properties. This method provides easy access to these compounds, highlighting their role as potent antimicrobial agents (Prakash et al., 2011).
Bioactive Compound Development
The synthesis of thiadiazines and 1,2,4-triazole-3-thiones bearing the pyrazole moiety has shown significant antibacterial activity against various bacterial strains. In silico docking studies suggest these compounds as potential inhibitors for prostaglandin D2 synthase, offering a new avenue for developing bioactive compounds (Nayak & Poojary, 2020).
Synthesis of Fused Triazole Derivatives for Diabetes Treatment
Fused triazole derivatives have been identified as important inhibitors of the dipeptidyl peptidase-Ⅳ enzyme, suggesting their use in treating or preventing type 2 diabetes. A new derivative was synthesized through a process involving hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection reactions, highlighting the potential of such compounds in diabetes management (Yu-tao, 2009).
Future Directions
The triazolo[4,3-a]pyrazine derivatives have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.
properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCJVURUWZTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



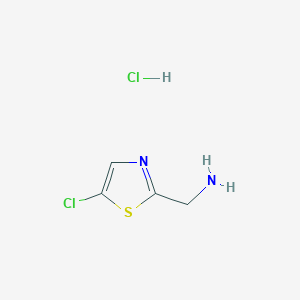
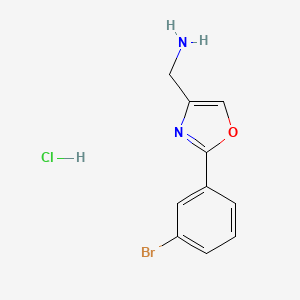
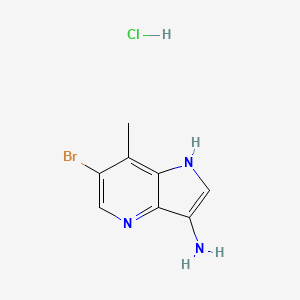
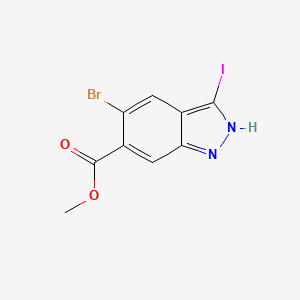

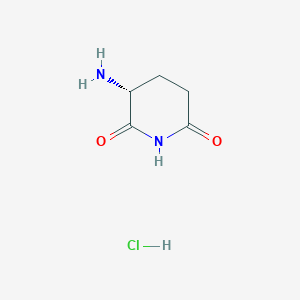
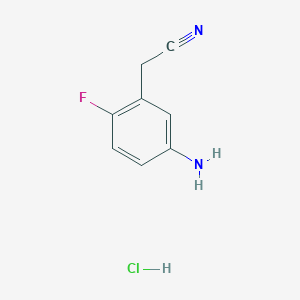




![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)
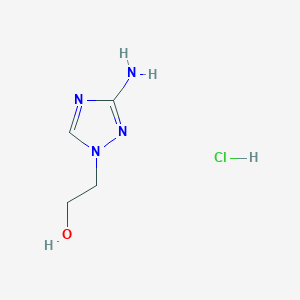
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)